2-Isopropyl-3-nitroaniline hydrochloride

Description

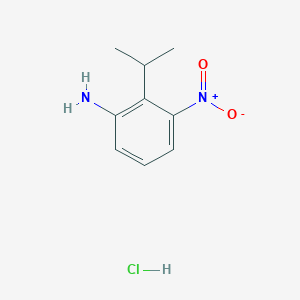

2-Isopropyl-3-nitroaniline hydrochloride is an organic compound that belongs to the class of nitroanilines. These compounds are characterized by the presence of a nitro group (-NO2) attached to an aniline ring. The compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

Molecular Formula |

C9H13ClN2O2 |

|---|---|

Molecular Weight |

216.66 g/mol |

IUPAC Name |

3-nitro-2-propan-2-ylaniline;hydrochloride |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-6(2)9-7(10)4-3-5-8(9)11(12)13;/h3-6H,10H2,1-2H3;1H |

InChI Key |

FOUHUVVSZBAQTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC=C1[N+](=O)[O-])N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3-nitroaniline hydrochloride typically involves the nitration of aniline derivatives followed by reduction and subsequent reactions to introduce the isopropyl group. One common method involves the following steps:

Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitroaniline.

Reduction: The nitro group is reduced to an amine group using reducing agents such as iron and hydrochloric acid.

Alkylation: The amine group is then alkylated with isopropyl halides under basic conditions to introduce the isopropyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3-nitroaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso derivatives.

Reduction: Reduction of the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Iron and hydrochloric acid, or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 2-Isopropyl-3-aminoaniline.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Isopropyl-3-nitroaniline hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-3-nitroaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

2-Nitroaniline: Lacks the isopropyl group, making it less lipophilic.

3-Nitroaniline: Similar structure but without the isopropyl group.

4-Nitroaniline: Different position of the nitro group on the aniline ring.

Uniqueness

2-Isopropyl-3-nitroaniline hydrochloride is unique due to the presence of both the nitro and isopropyl groups, which confer distinct chemical and physical properties. The isopropyl group enhances its lipophilicity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

2-Isopropyl-3-nitroaniline hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to detail the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

This compound is an aromatic amine with the following chemical structure:

- Molecular Formula : C₉H₁₃ClN₂O₂

- Molecular Weight : 216.67 g/mol

The presence of the nitro group (-NO₂) and the isopropyl group (-C₃H₇) contributes to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties. The following sections will explore these activities in detail.

Antibacterial Activity

Studies have shown that derivatives of nitroanilines often possess significant antibacterial properties. For instance, compounds similar to 2-Isopropyl-3-nitroaniline have been evaluated for their efficacy against Helicobacter pylori, a common pathogen associated with gastric diseases.

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| 2-Isopropyl-3-nitroaniline | 16 | 32 |

| Azo derivatives | 4 - 16 | 8 - 32 |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that the compound can inhibit bacterial growth effectively at relatively low concentrations .

Antifungal Activity

The compound has also been assessed for antifungal activity. In vitro studies have demonstrated that certain nitroanilines can inhibit fungal growth, particularly against strains such as Candida albicans. The mechanism often involves disruption of the fungal cell membrane integrity.

Anticancer Properties

Recent investigations into the anticancer potential of this compound revealed promising results. The compound has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. Mechanistic studies suggest that it may act through the modulation of apoptotic pathways:

- Apoptotic Markers : Increased expression of pro-apoptotic proteins (e.g., BAX) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).

- Caspase Activation : Enhanced caspase-3 activity leading to programmed cell death.

The following table summarizes key findings from cytotoxicity assays:

| Cell Line | IC₅₀ (μM) | Apoptosis Induction |

|---|---|---|

| MCF-7 | 15 | Yes |

| HCT-116 | 12 | Yes |

| VERO | >50 | No |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the nitro group can lead to increased ROS production, contributing to cytotoxic effects in cancer cells.

- Membrane Disruption : In bacterial cells, the compound may disrupt membrane integrity, leading to cell lysis.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Study on Helicobacter pylori : A clinical trial demonstrated significant reductions in bacterial load among patients treated with formulations containing this compound.

- Cancer Treatment Trials : In preclinical models, administration of the compound resulted in tumor regression in xenograft models of breast and colon cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.